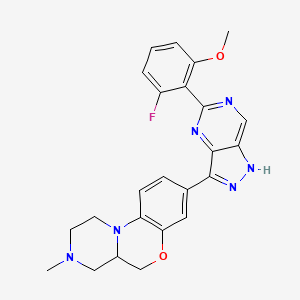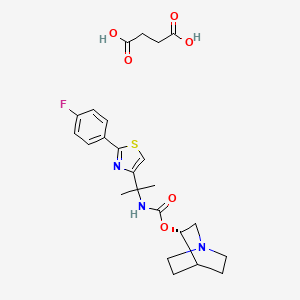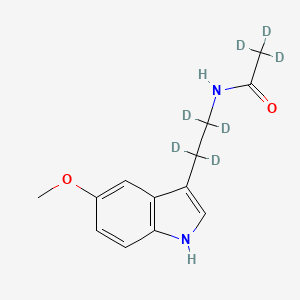
HIV-1 inhibitor-38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-38 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-38 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional group modifications: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
HIV-1 inhibitor-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity.
科学研究应用
HIV-1 inhibitor-38 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biological pathways involved in HIV-1 replication and to identify potential targets for antiviral therapy.
Medicine: The compound is evaluated in preclinical and clinical studies for its potential as a therapeutic agent for treating HIV-1 infections.
Industry: this compound serves as a lead compound for the development of new antiviral drugs and formulations.
作用机制
HIV-1 inhibitor-38 exerts its effects by binding to the integrase enzyme of HIV-1. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The molecular targets involved include the active site of the integrase enzyme and specific amino acid residues critical for its catalytic activity. By blocking this essential step in the viral life cycle, this compound effectively inhibits viral replication and reduces the viral load in infected individuals.
相似化合物的比较
HIV-1 inhibitor-38 is compared with other integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While these compounds share a similar mechanism of action, this compound is unique due to its distinct chemical structure and potentially improved pharmacokinetic properties. The following table highlights some key differences:
| Compound | Unique Features |
|---|---|
| Raltegravir | First FDA-approved integrase inhibitor |
| Elvitegravir | Requires boosting with cobicistat |
| Dolutegravir | High barrier to resistance |
| Bictegravir | Co-formulated with emtricitabine and tenofovir |
| Cabotegravir | Long-acting injectable formulation |
| This compound | Novel chemical structure, potential for improved pharmacokinetics |
属性
分子式 |
C15H13Cl3N6 |
|---|---|
分子量 |
383.7 g/mol |
IUPAC 名称 |
6-chloro-2-[4-(5,6-dichloropyridin-3-yl)piperazin-1-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H13Cl3N6/c16-9-5-12-14(20-7-9)22-15(21-12)24-3-1-23(2-4-24)10-6-11(17)13(18)19-8-10/h5-8H,1-4H2,(H,20,21,22) |
InChI 键 |
QJCZBXWNWNYDBM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=C(N=C2)Cl)Cl)C3=NC4=C(N3)C=C(C=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)








![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)




